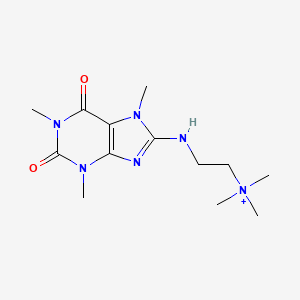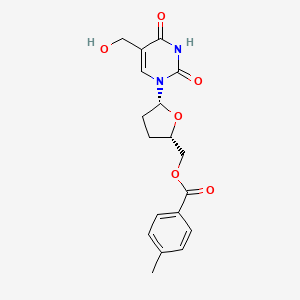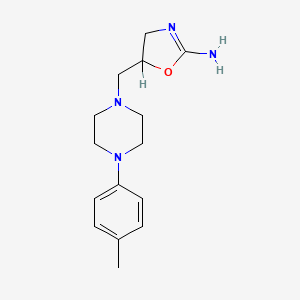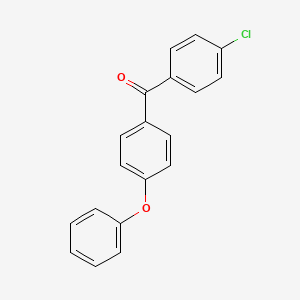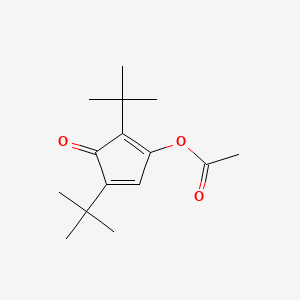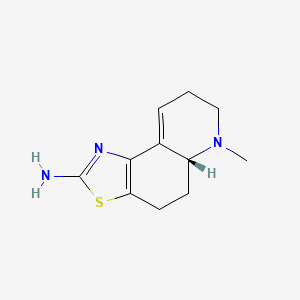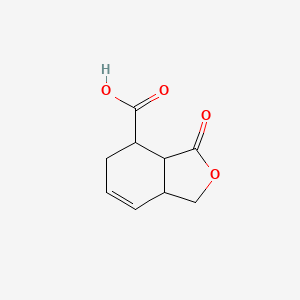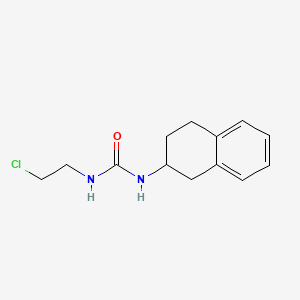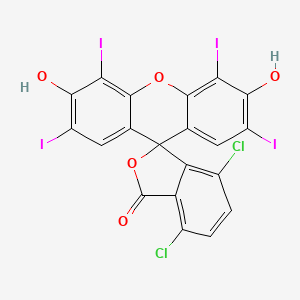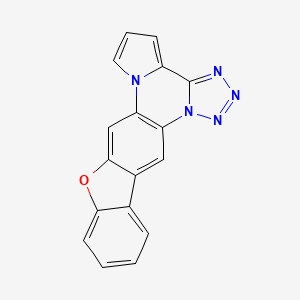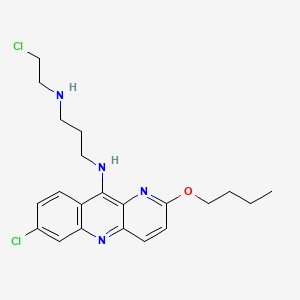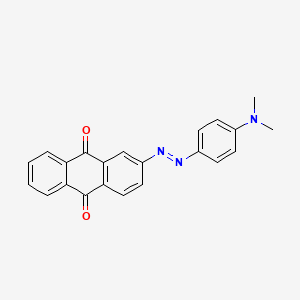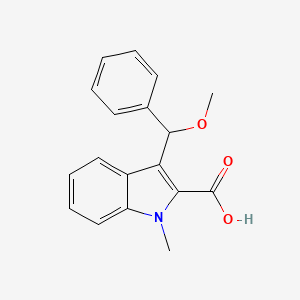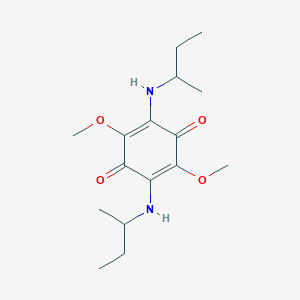
2,5-Bis(butan-2-ylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 95128 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in specific chemical reactions and its utility in research and industrial applications.
Analyse Des Réactions Chimiques
NSC 95128 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
NSC 95128 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be utilized in studies involving cellular processes and molecular interactions. In medicine, NSC 95128 could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of NSC 95128 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in a biological setting, NSC 95128 may bind to certain proteins or enzymes, altering their activity and influencing cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
NSC 95128 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. For instance, compounds with similar reactivity or applications in organic synthesis can be considered. The uniqueness of NSC 95128 may lie in its specific reactivity, stability, or the particular applications it is suited for. Some similar compounds might include other organic reagents or intermediates used in chemical synthesis.
Conclusion
NSC 95128 is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable tool in research and production processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and application in different fields.
Propriétés
Numéro CAS |
7195-81-5 |
|---|---|
Formule moléculaire |
C16H26N2O4 |
Poids moléculaire |
310.39 g/mol |
Nom IUPAC |
2,5-bis(butan-2-ylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H26N2O4/c1-7-9(3)17-11-13(19)16(22-6)12(18-10(4)8-2)14(20)15(11)21-5/h9-10,17-18H,7-8H2,1-6H3 |
Clé InChI |
VRQBWITXGKEJMY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC1=C(C(=O)C(=C(C1=O)OC)NC(C)CC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


